FXa Inhibitory Activity: Class-Level Potency Inference from Carbamoyl-Benzofuran Patent SAR vs. Clinical Anticoagulant Baseline
The carbamoyl-type benzofuran derivative class to which CAS 888463-19-2 belongs is described as having 'excellent inhibitory effect on FXa' in the foundational patent (Indian Patent 246326), with the class positioned as orally bioavailable anticoagulant candidates [1]. While no compound-specific IC50 data for CAS 888463-19-2 against FXa has been published, the patent establishes that carbamoyl-benzofuran derivatives bearing aryl carbamoyl substituents at the benzofuran C-2 position achieve potent FXa inhibition. This places CAS 888463-19-2 in a class that is mechanistically distinct from direct thrombin inhibitors such as dabigatran (Ki 4.5 nM for thrombin) and from the indirect FXa inhibitor fondaparinux, providing a structural basis for further profiling [2].
| Evidence Dimension | FXa inhibitory activity (class-level patent disclosure vs. clinical comparator baseline) |
|---|---|
| Target Compound Data | No published compound-specific IC50 against FXa available for CAS 888463-19-2 |
| Comparator Or Baseline | Carbamoyl-benzofuran class (Indian Patent 246326): described as potent FXa inhibitors; Dabigatran: thrombin Ki = 4.5 nM; Fondaparinux: FXa indirect inhibition via antithrombin III |
| Quantified Difference | Insufficient target-compound data to calculate; class-level inference only |
| Conditions | FXa enzyme inhibition assay (patent disclosure); dabigatran direct thrombin inhibition; fondaparinux antithrombin-III-mediated FXa inhibition |
Why This Matters
Procurement decisions for anticoagulant discovery programs must distinguish between FXa-directed and thrombin-directed chemotypes; CAS 888463-19-2 maps to the FXa-inhibitory carbamoyl-benzofuran class per patent evidence.
- [1] Indian Patent No. 246326. Carbamoyl-type benzofuran derivatives. Filed September 24, 2004. View Source
- [2] Hauel, N. H., et al. Structure-based design of novel potent nonpeptide thrombin inhibitors. J. Med. Chem., 2002, 45, 1757-1766. Dabigatran Ki = 4.5 nM. View Source
